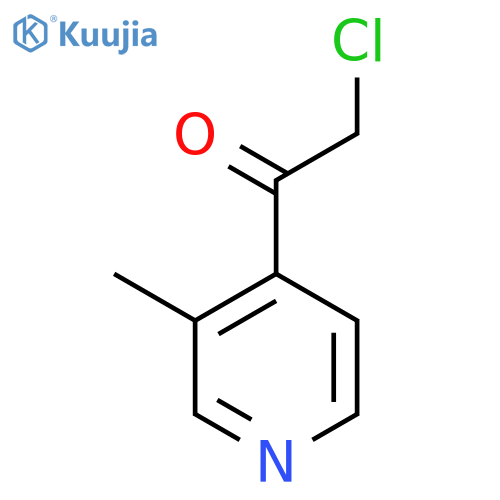Cas no 1849340-76-6 (2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one)

1849340-76-6 structure
商品名:2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one
2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one
- EN300-1963459
- 1849340-76-6
- 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one
-
- インチ: 1S/C8H8ClNO/c1-6-5-10-3-2-7(6)8(11)4-9/h2-3,5H,4H2,1H3
- InChIKey: JVDFRJYVNQPYRR-UHFFFAOYSA-N
- ほほえんだ: ClCC(C1C=CN=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 169.0294416g/mol
- どういたいしつりょう: 169.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963459-2.5g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1963459-10.0g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 10g |
$5897.0 | 2023-05-31 | ||
| Enamine | EN300-1963459-0.5g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1963459-0.1g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1963459-0.25g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1963459-10g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1963459-1.0g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1963459-5.0g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-1963459-1g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1963459-5g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 5g |
$2650.0 | 2023-09-17 |
2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1849340-76-6 (2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
